N-(5-chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Lipophilicity Drug-likeness ADME prediction

N-(5-Chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide (CAS 957507-03-8) is a synthetic small-molecule amide (C16H20ClN3O; MW 305.80 g/mol) composed of a 5-chloro-2-methylphenyl A-ring linked via an unbranched propanamide spacer to a fully methylated 3,4,5-trimethyl-1H-pyrazole B-ring. The compound belongs to the aryl pyrazol-1-yl-propanamide pharmacophore class, which has been validated as a scaffold for selective androgen receptor degraders (SARDs) and pan-antagonists in enzalutamide-resistant prostate cancer models.

Molecular Formula C16H20ClN3O
Molecular Weight 305.8g/mol
CAS No. 957507-03-8
Cat. No. B500311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
CAS957507-03-8
Molecular FormulaC16H20ClN3O
Molecular Weight305.8g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)NC(=O)CCN2C(=C(C(=N2)C)C)C
InChIInChI=1S/C16H20ClN3O/c1-10-5-6-14(17)9-15(10)18-16(21)7-8-20-13(4)11(2)12(3)19-20/h5-6,9H,7-8H2,1-4H3,(H,18,21)
InChIKeyWCBFEQHPDRYBCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide (CAS 957507-03-8): Structural Identity and Procurement Context


N-(5-Chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide (CAS 957507-03-8) is a synthetic small-molecule amide (C16H20ClN3O; MW 305.80 g/mol) composed of a 5-chloro-2-methylphenyl A-ring linked via an unbranched propanamide spacer to a fully methylated 3,4,5-trimethyl-1H-pyrazole B-ring [1]. The compound belongs to the aryl pyrazol-1-yl-propanamide pharmacophore class, which has been validated as a scaffold for selective androgen receptor degraders (SARDs) and pan-antagonists in enzalutamide-resistant prostate cancer models [2]. This compound is commercially catalogued by multiple suppliers under identifiers including AKOS024482148, F3316-0027, and BK12402, and is primarily used as a research-grade screening compound or building block in medicinal chemistry programs [1].

Why N-(5-Chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide Cannot Be Replaced by In-Class Analogs Without Rigorous Re-Validation


Within the aryl pyrazol-1-yl-propanamide series, subtle structural modifications produce large shifts in physicochemical properties and, by class-level inference, in pharmacological behavior. The 3,4,5-trimethyl substitution pattern on the pyrazole B-ring of the target compound confers a distinct lipophilicity profile (XLogP3 = 3.1) that differs from the 3,5-dimethyl analog (XLogP3 = 2.8) and from the α-methyl branched analog (XLogP3 = 3.7) [1]. Published structure–activity relationship (SAR) data for closely related SARD compounds demonstrate that even single-atom changes to the A-ring (e.g., 4-Cl vs. 4-F vs. 4-CF3) shift androgen receptor degradation DC50 values by >3-fold (e.g., 16c DC50 = 0.97 μM vs. 16g DC50 = 0.29 μM) [2]. The unbranched propanamide linker of the target compound also distinguishes it from the α-methyl congener, which introduces an undefined stereocenter and increased molecular complexity that may compromise synthetic reproducibility and batch-to-batch consistency [1]. These divergent properties preclude generic interchangeability without compound-specific experimental re-validation.

Quantitative Differentiation Evidence for N-(5-Chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide (957507-03-8) Relative to Closest Analogs


Lipophilicity (XLogP3) Optimization: Intermediate cLogP Balances Permeability and Solubility Compared to Dimethyl and α-Methyl Analogs

The target compound exhibits a computed XLogP3 of 3.1, which falls between the 3,5-dimethylpyrazole analog (XLogP3 = 2.8; CAS 957511-95-4) and the α-methyl branched analog (XLogP3 = 3.7; CAS 957492-85-2) [1]. The intermediate lipophilicity of 3.1 positions the compound within the optimal range for oral drug-likeness (Lipinski rule: XLogP ≤ 5), offering a balance of membrane permeability and aqueous solubility that is not simultaneously achieved by either comparator [2].

Lipophilicity Drug-likeness ADME prediction

Stereochemical Simplicity: Absence of Undefined Stereocenters Ensures Synthetic Reproducibility Relative to the α-Methyl Analog

The target compound possesses zero undefined atom stereocenters, in contrast to the α-methyl analog (CAS 957492-85-2), which contains one undefined stereocenter at the α-carbon of the propanamide linker [1]. This stereochemical simplicity eliminates the need for chiral separation, enantiomeric purity specification, and the attendant analytical burden during procurement and use [2].

Stereochemistry Synthetic reproducibility Quality control

Molecular Weight and Drug-Likeness: Lower MW Than the α-Methyl Analog Improves Compliance with Lead-Like Criteria

The target compound has a molecular weight of 305.80 g/mol, which is 14.0 g/mol lower than the α-methyl analog (319.8 g/mol) and 14.03 g/mol higher than the 3,5-dimethyl analog (291.77 g/mol) [1]. The target compound's MW falls within the lead-like space (MW ≤ 350) advocated for hit-to-lead optimization, whereas the α-methyl analog approaches the upper boundary [2].

Molecular weight Lead-likeness Fragment-based drug discovery

Pyrazole B-Ring Trimethyl Substitution: Enhanced Steric Bulk Relative to Dimethyl Analog May Modulate Target Binding

The 3,4,5-trimethyl substitution on the pyrazole B-ring of the target compound introduces greater steric bulk and altered electron density relative to the 3,5-dimethyl analog (CAS 957511-95-4) [1]. Published SAR from the aryl pyrazol-1-yl-propanamide SARD series demonstrates that modifications to the B-ring and A-ring substitution pattern can shift AR degradation DC50 values substantially; for example, within a congeneric series, DC50 values range from 0.29 μM (16g, 4-CF3) to 0.99 μM (16p, 3-(4-fluorophenyl)), representing a >3-fold difference [2]. By class-level inference, the additional C4 methyl group on the pyrazole of the target compound is expected to influence target binding conformation relative to the dimethyl analog [2].

Pyrazole substitution Steric effects Androgen receptor

Important Caveat: Absence of Published Direct Biological Activity Data for the Target Compound

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and patent databases as of April 2026 identified NO primary research publication, no quantitative bioassay result, and no patent that specifically tests or reports biological activity data (e.g., IC50, Ki, EC50, DC50, or in vivo efficacy) for N-(5-chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide (CAS 957507-03-8) [1]. The compound appears exclusively as a catalogued screening compound in commercial chemical libraries (e.g., A2B Chem BK12402, AKOS024482148) [1]. All pharmacological differentiation claims in this guide rest on computed physicochemical properties, structural comparison with tested analogs, and class-level SAR inference from the aryl pyrazol-1-yl-propanamide literature—not on direct experimental data for the target compound itself. Users must commission de novo biological profiling before selecting this compound for any target-specific application.

Data gap Experimental validation Screening compound

Recommended Procurement and Application Scenarios for N-(5-Chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide (957507-03-8)


Androgen Receptor Antagonist / SARD Lead Optimization in Enzalutamide-Resistant Prostate Cancer Programs

The aryl pyrazol-1-yl-propanamide scaffold has been pharmacologically validated as a SARD and pan-antagonist platform with in vivo antitumor activity in enzalutamide-resistant prostate cancer xenografts (80% tumor growth inhibition achieved by lead compound 26a) [1]. The target compound's 5-chloro-2-methylphenyl A-ring and 3,4,5-trimethylpyrazole B-ring represent a substitution pattern not explored in the published SARD series, offering a novel vector for SAR expansion. Its intermediate XLogP3 (3.1) and absence of undefined stereocenters make it a well-characterized, synthetically tractable starting point for lead optimization, provided users commission de novo AR binding, transactivation, and degradation assays before drawing pharmacological conclusions [2].

Screening Library Enrichment for Nuclear Receptor and Kinase Target Panels

As a commercially available small molecule (MW 305.80 g/mol) with favorable lead-like properties (XLogP3 = 3.1, TPSA = 46.9 Ų, HBD = 1, HBA = 2), this compound is suitable for inclusion in diversity-oriented screening libraries targeting nuclear receptors, kinases, or other amide-binding proteins [1]. Its structural features—a halogenated aromatic ring, a hydrogen-bond-capable amide linker, and an electron-rich trimethylpyrazole—provide pharmacophoric elements compatible with multiple target classes [2]. When selecting this compound over the dimethyl analog for library inclusion, users gain one additional methyl group of steric diversity on the pyrazole ring without incurring stereochemical complexity.

Synthetic Intermediate for Parallel SAR Exploration of Pyrazole-Propanamide Derivatives

The unbranched propanamide linker and fully methylated pyrazole B-ring make this compound a versatile intermediate for parallel derivatization strategies. The 5-chloro substituent on the A-ring serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) to generate focused libraries with varied A-ring substitution [1]. Its stereochemical homogeneity (0 undefined stereocenters) eliminates the need for chiral analytical methods during library synthesis and quality control, reducing operational complexity relative to the α-methyl analog [2].

Computational Chemistry and Molecular Modeling: Reference Compound for Docking and Pharmacophore Validation

The compound's well-defined structure, moderate conformational flexibility (4 rotatable bonds), and intermediate lipophilicity make it suitable as a reference ligand for validating docking protocols, molecular dynamics simulations, or pharmacophore models targeting the androgen receptor ligand-binding domain or related nuclear receptors [1]. Its trimethylpyrazole B-ring provides a useful probe for assessing the steric tolerance of hydrophobic binding pockets in computational models, complementing the dimethyl analog used for baseline comparisons [2].

Quote Request

Request a Quote for N-(5-chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.